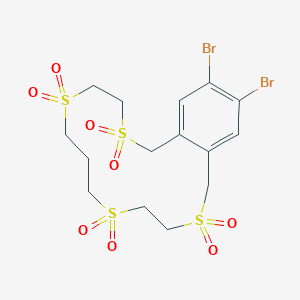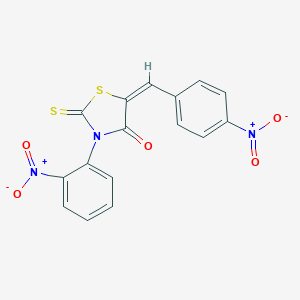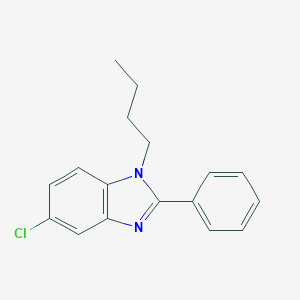
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine' and has a molecular formula of C26H24Br2N2O8S4.
Mechanism of Action
The mechanism of action of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and other cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide are complex and varied. Studies have shown that this compound can affect a wide range of cellular processes, including DNA replication, protein synthesis, and cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide in lab experiments include its potent biological activity and its ability to inhibit a wide range of enzymes and cellular processes. However, one limitation of using this compound is its complex synthesis process and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research on 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide. Some possible areas of investigation include the development of new synthetic methods for this compound, the elucidation of its mechanism of action, and the identification of new biological targets for this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Synthesis Methods
The synthesis of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine with a mixture of 2,5-dioxo-2,5-dihydro-1H-pyrrole and a suitable oxidizing agent.
Scientific Research Applications
The compound 15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been found to be an effective inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.
properties
Product Name |
15,16-dibromo-1,3,4,7,8,10,11,13-octahydro-6H-2,5,9,12-benzotetrathiacyclopentadecine 2,2,5,5,9,9,12,12-octaoxide |
|---|---|
Molecular Formula |
C15H20Br2O8S4 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
17,18-dibromo-3λ6,6λ6,10λ6,13λ6-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene 3,3,6,6,10,10,13,13-octaoxide |
InChI |
InChI=1S/C15H20Br2O8S4/c16-14-8-12-10-28(22,23)6-4-26(18,19)2-1-3-27(20,21)5-7-29(24,25)11-13(12)9-15(14)17/h8-9H,1-7,10-11H2 |
InChI Key |
UIPVAULCHPFGDZ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Canonical SMILES |
C1CS(=O)(=O)CCS(=O)(=O)CC2=CC(=C(C=C2CS(=O)(=O)CCS(=O)(=O)C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)



![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)
![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304516.png)